molecular formula C10H16O2 B13729182 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide CAS No. 34255-60-2

1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide

Cat. No.: B13729182
CAS No.: 34255-60-2
M. Wt: 168.23 g/mol
InChI Key: ROALEWIGICLJIO-UHFFFAOYSA-N
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Description

1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methyl group and an isopropylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide typically involves the hydroperoxidation of 1-Methyl-4-(propan-2-ylidene)cyclohex-2-ene. This reaction can be carried out using hydrogen peroxide in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction conditions often include moderate temperatures and controlled pH to ensure the selective formation of the hydroperoxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced separation techniques such as distillation or chromatography is essential to isolate the desired hydroperoxide from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide undergoes various chemical reactions, including:

    Oxidation: The hydroperoxide group can be further oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction of the hydroperoxide can yield the corresponding alcohol.

    Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and acids.

Major Products

    Oxidation: Alcohols and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential biological effects. The specific pathways involved depend on the context of its application and the presence of other reactive species.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(propan-2-yl)cyclohex-1-ene: A related compound with similar structural features but lacking the hydroperoxide group.

    Cyclohexene, 1-methyl-4-(1-methylethylidene): Another structurally similar compound with different substituents.

Uniqueness

1-Methyl-4-(propan-2-ylidene)cyclohex-2-en-1-yl hydroperoxide is unique due to its hydroperoxide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

34255-60-2

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-hydroperoxy-3-methyl-6-propan-2-ylidenecyclohexene

InChI

InChI=1S/C10H16O2/c1-8(2)9-4-6-10(3,12-11)7-5-9/h4,6,11H,5,7H2,1-3H3

InChI Key

ROALEWIGICLJIO-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCC(C=C1)(C)OO)C

Origin of Product

United States

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